

Application Notes and Protocols for MM 419447 in T84 Cells

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Compound of Interest

Compound Name: MM 419447

Cat. No.: B13924654

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Introduction

MM 419447 is the active metabolite of linaclotide, a guanylate cyclase-C (GC-C) agonist approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation.[1][2][3] **MM 419447** exerts its pharmacological effects by binding to and activating the GC-C receptor on the luminal surface of intestinal epithelial cells, such as the human colon carcinoma cell line T84.[1][2] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR). The subsequent efflux of chloride and bicarbonate ions into the intestinal lumen results in increased fluid secretion and accelerated intestinal transit.[4][5] These application notes provide detailed protocols for studying the effects of **MM 419447** on T84 cells, a well-established in vitro model for intestinal epithelial physiology.

Data Presentation

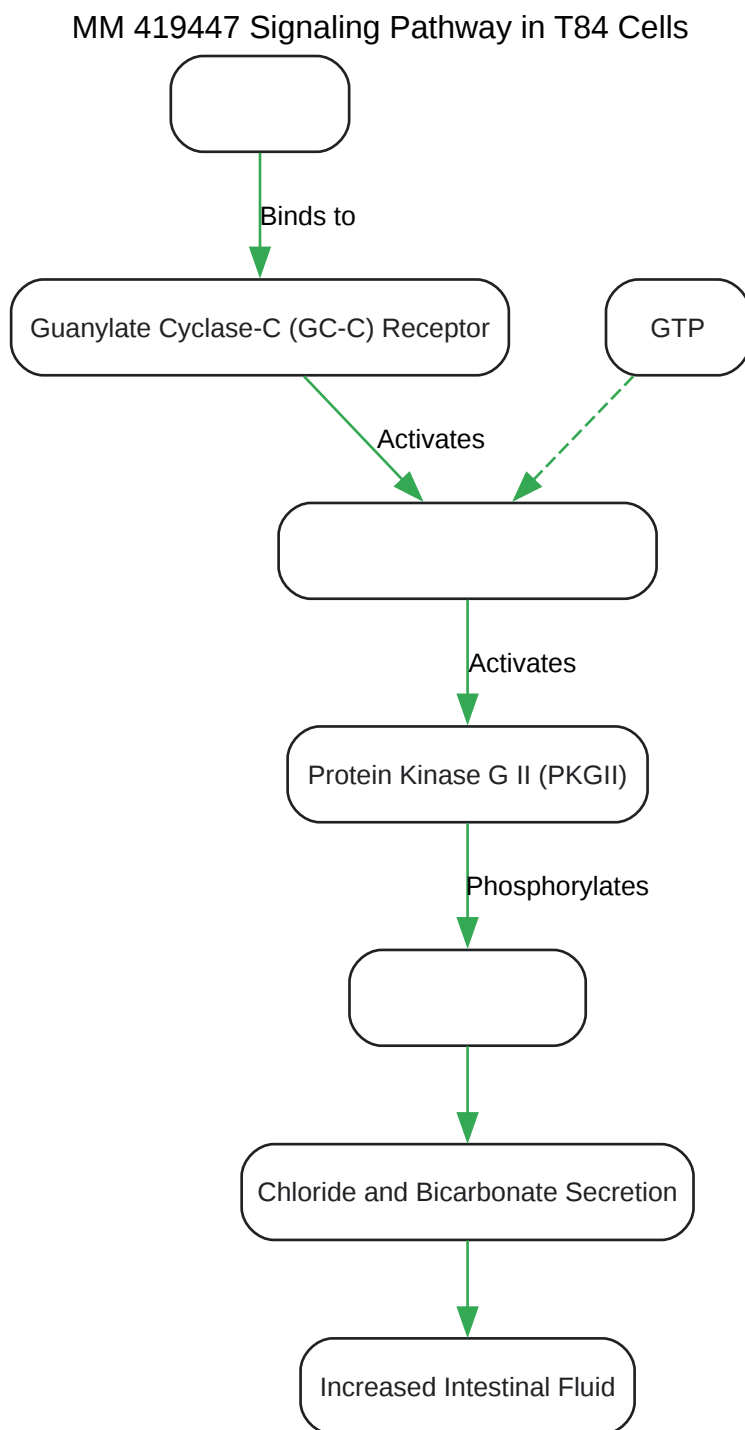
The following table summarizes the key in vitro pharmacological parameters of **MM 419447** and its parent compound, linaclotide, on T84 cells.

Parameter	Value	Cell Line	Reference
MM 419447			
Binding Affinity to GC-C	High, similar to linaclotide	T84	[1]
Linaclotide			
EC ₅₀ for cGMP Accumulation	3.7 ± 0.5 nM	T84	[2]

Note: While the exact EC₅₀ for **MM 419447** in T84 cells is not explicitly available in the searched literature, it is reported to have a similar high affinity and activity to linaclotide.[1]

Signaling Pathway

The signaling pathway of **MM 419447** in intestinal epithelial cells is a critical mechanism for regulating intestinal fluid homeostasis.



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Caption: **MM 419447** binds to GC-C, increasing cGMP and activating CFTR.

Experimental Protocols

T84 Cell Culture

A foundational requirement for studying the effects of **MM 419447** is the proper maintenance of T84 cell cultures.

Materials:

- T84 cells
- DMEM/F12 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks and plates

Protocol:

- Culture T84 cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- Subculture the cells every 3-4 days or when they reach 80-90% confluency.
- To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in new flasks at a 1:4 to 1:6 split ratio.

Intracellular cGMP Accumulation Assay

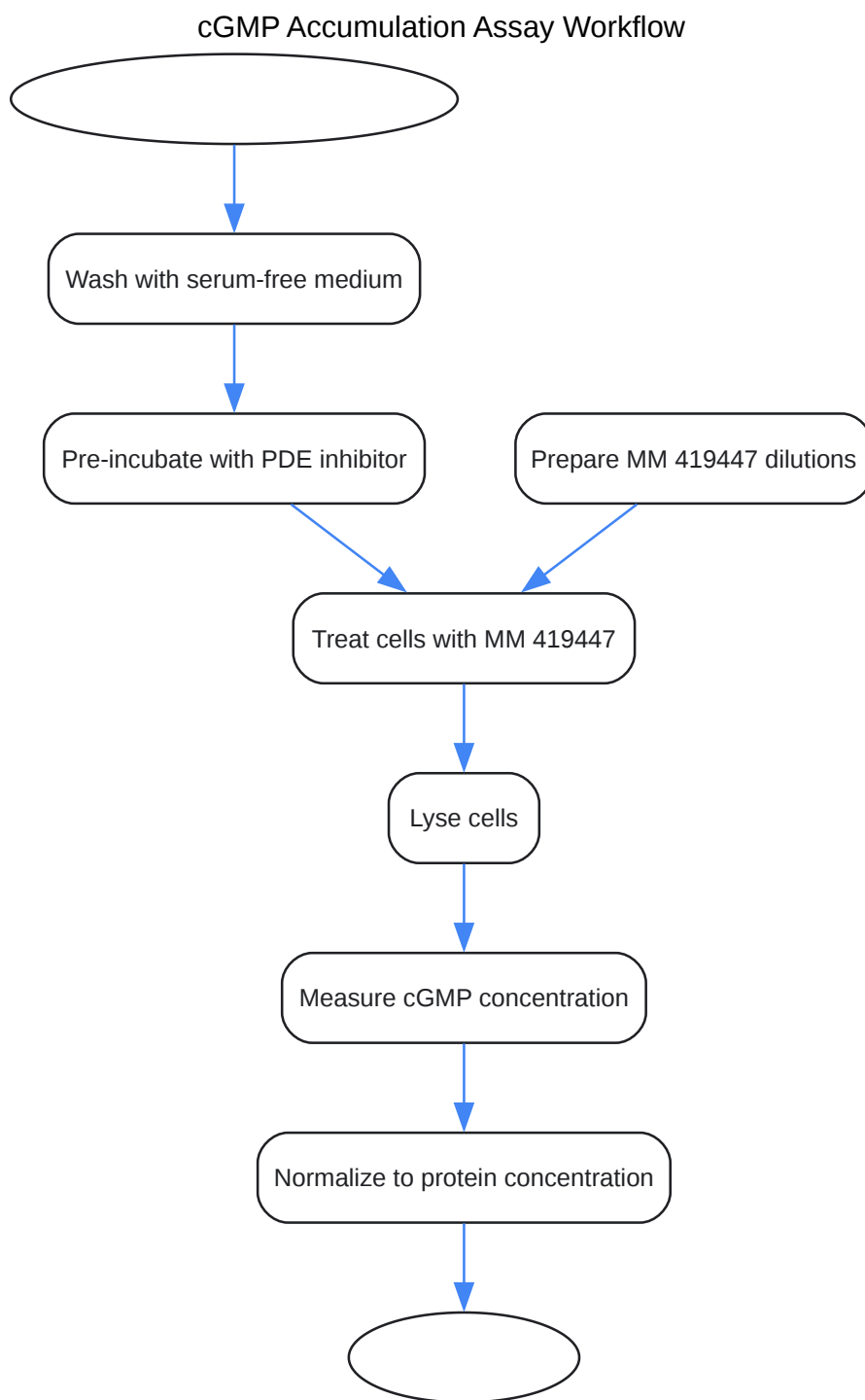
This protocol details the measurement of intracellular cGMP levels in T84 cells following treatment with **MM 419447**.

Materials:

- T84 cells cultured in 96-well plates
- **MM 419447**
- Phosphodiesterase inhibitor (e.g., IBMX)
- Cell lysis buffer
- cGMP immunoassay kit

Protocol:

- Seed T84 cells in a 96-well plate and grow to confluency.
- On the day of the experiment, wash the cells with serum-free medium.
- Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 μ M IBMX) for 10-15 minutes to prevent cGMP degradation.
- Prepare serial dilutions of **MM 419447** in serum-free medium.
- Add the different concentrations of **MM 419447** to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
- Terminate the reaction by aspirating the medium and adding cell lysis buffer.
- Measure the intracellular cGMP concentration using a commercial cGMP immunoassay kit according to the manufacturer's instructions.
- Normalize the cGMP levels to the protein concentration in each well.



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Caption: Workflow for measuring intracellular cGMP in T84 cells.

Transepithelial Electrical Resistance (TER) Measurement

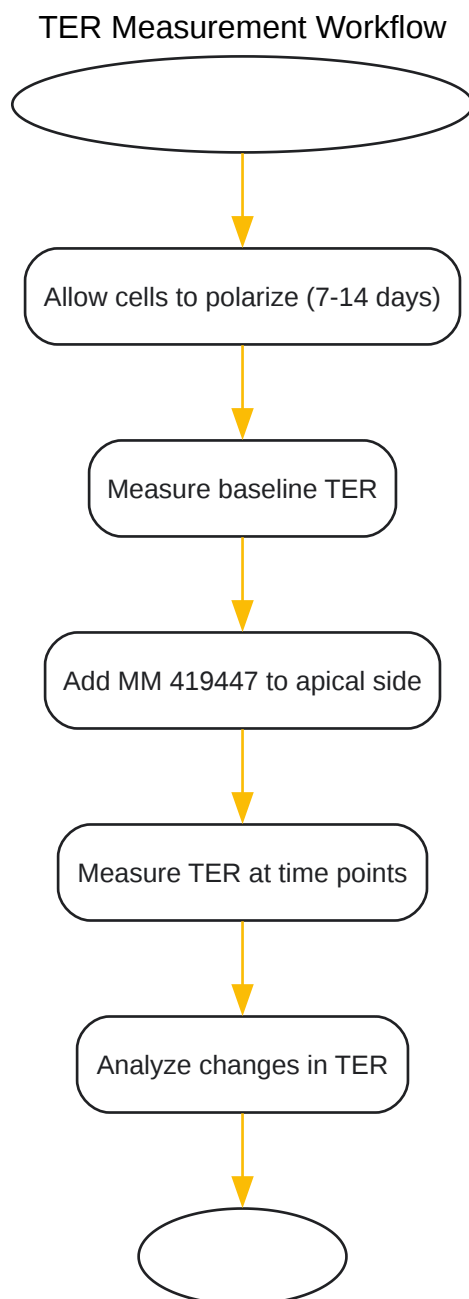
This protocol is used to assess the effect of **MM 419447** on the integrity and ion transport across a polarized T84 cell monolayer.

Materials:

- T84 cells
- Transwell inserts (e.g., 0.4 μm pore size)
- Cell culture medium
- **MM 419447**
- Epithelial voltohmmeter (EVOM) with "chopstick" electrodes

Protocol:

- Seed T84 cells on Transwell inserts at a high density.
- Allow the cells to grow and form a polarized monolayer for 7-14 days, monitoring the development of high transepithelial electrical resistance (TER). A stable TER of $>1000 \Omega \cdot \text{cm}^2$ indicates a confluent and well-polarized monolayer.
- On the day of the experiment, replace the medium in the apical and basolateral compartments with fresh, pre-warmed medium.
- Measure the baseline TER of each Transwell insert using an EVOM.
- Add **MM 419447** to the apical compartment of the Transwell inserts at the desired concentrations.
- Measure the TER at various time points after the addition of **MM 419447** (e.g., 0, 1, 2, 4, 6, and 24 hours).
- A decrease in TER is indicative of increased ion transport across the monolayer, consistent with the opening of CFTR channels.



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Caption: Workflow for measuring transepithelial electrical resistance.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the pharmacological effects of **MM 419447** on T84 cells. By utilizing these standardized methods, scientists can further elucidate the mechanisms of GC-C agonism and its potential therapeutic applications in gastrointestinal disorders.

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